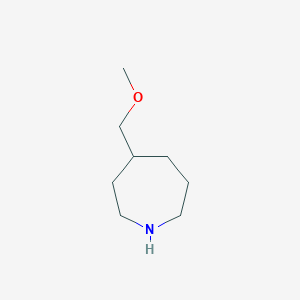

4-(Methoxymethyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethyl)azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-7-8-3-2-5-9-6-4-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCJPUHUYWBTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxymethyl Azepane and Substituted Azepane Derivatives

Direct Synthetic Routes to Azepane Cores

Direct formation of the azepane ring from acyclic precursors is a primary strategy for their synthesis. These methods typically involve the construction of a linear chain containing the requisite atoms followed by an intramolecular cyclization step to forge the seven-membered ring.

Multistep Linear Synthesis Approaches for Azepanes

Traditional and widely utilized approaches to azepane synthesis rely on the multi-step construction of linear precursors designed to undergo subsequent cyclization. researchgate.netmanchester.ac.uk These linear syntheses offer a high degree of control over the final substitution pattern of the azepane ring. Common strategies include ring-closing metathesis (RCM) followed by reduction, and other intramolecular cyclization reactions. manchester.ac.uk

Reductive Amination Strategies for Azepane Ring Formation

Intramolecular reductive amination serves as a powerful tool for the synthesis of cyclic amines, including azepanes. acs.orgresearchgate.net This strategy typically involves a precursor molecule containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group), separated by a suitable carbon chain. The intramolecular reaction between the amine and carbonyl forms a cyclic iminium ion intermediate, which is then reduced in situ to yield the azepane ring. acs.org

One approach involves the oxidative cleavage of a C=C bond in a substituted cycloalkene to generate a dialdehyde (B1249045) intermediate. This dialdehyde can then undergo a double reductive amination with a primary amine to form the azepane ring. thieme-connect.comu-szeged.hu For instance, cyclohexene (B86901) derivatives can be subjected to ozonolysis followed by reductive workup in the presence of an amine and a reducing agent like sodium cyanoborohydride to yield functionalized azepanes. u-szeged.hu This method allows for the stereocontrolled synthesis of various substituted azepanes. thieme-connect.com

The use of biocatalysts, such as imine reductases (IREDs) and reductive aminases (RedAms), has expanded the scope and enantioselectivity of reductive amination reactions for synthesizing chiral amines, including those with an azepane core. researchgate.netacs.org These enzymes can catalyze the asymmetric reduction of cyclic imines, providing access to highly enantioenriched azepane derivatives. researchgate.netacs.org

Precursor-Based Syntheses of 4-(Methoxymethyl)azepane and Related Structures

The synthesis of specifically substituted azepanes like this compound often requires the strategic design of precursors that already contain the desired substituent or a group that can be readily converted to it. While specific synthetic routes for this compound are not extensively detailed in the provided search results, general principles of precursor-based synthesis can be applied.

A plausible synthetic route could start from a precursor containing a 4-substituted cyclohexanone (B45756) or a related cyclic ketone. For example, a linear precursor could be assembled and cyclized to form an N-protected 4-carboxyazepane derivative. The carboxylic acid could then be reduced to a hydroxymethyl group, which is subsequently etherified to the methoxymethyl group.

Another approach could involve the synthesis of 2-methoxymethyl-p-phenylenediamine, which involves steps like diazotization and etherification. google.com While this leads to an aromatic system, it highlights methods for introducing the methoxymethyl group, which could potentially be adapted to aliphatic systems. The synthesis of 4-(methoxymethyl)-2-methylindole has also been reported, starting from 4-bromo-3-nitrotoluene, demonstrating the construction of a methoxymethyl-substituted heterocyclic system. rsc.org

Ring Expansion Methodologies for Azepane Construction

Ring expansion reactions offer an alternative and often more efficient route to azepanes by leveraging the availability of smaller, more readily accessible five- and six-membered cyclic precursors. researchgate.netmdpi.com These methods involve the insertion of one or more atoms into the existing ring to generate the larger seven-membered framework.

Expansion of Five- and Six-Membered Cyclic Precursors

A variety of methods exist for the expansion of five- and six-membered rings to form azepanes. These include rearrangements such as the Beckmann, Schmidt, and Tiffeneau–Demjanov rearrangements. researchgate.netmdpi.com For instance, the Beckmann rearrangement of oximes derived from functionalized cyclohexanones is a classic method for azepane synthesis, leading to the formation of a caprolactam which can then be reduced to the corresponding azepane. manchester.ac.uk

More recent developments include cascade reactions where a linear precursor undergoes cyclization to form a reactive intermediate that then undergoes in situ ring expansion. rsc.org An example is the reaction of linear olefinic aziridines with N-bromosuccinimide (NBS) to form a cyclic aziridinium (B1262131) ion, which then rearranges to an azepane. rsc.org

| Precursor Ring Size | Reaction Type | Resulting Structure | Reference |

| Six-Membered (Piperidone) | Beckmann Rearrangement | Caprolactam | manchester.ac.uk |

| Six-Membered (Cyclohexanone) | Schmidt Rearrangement | Lactam | mdpi.com |

| Five-Membered (Pyrrolidinone) | Photochemical Rearrangement | Azepinone | nih.govthieme-connect.comorganic-chemistry.orgnih.gov |

| Six-Membered (Nitroarene) | Photochemical Ring Expansion | Azepine | researchgate.netresearchgate.netnih.gov |

Photochemical Ring Expansion Reactions (e.g., from Pyrrolidinones, Nitroarenes)

Photochemistry provides powerful and unique pathways for ring expansion reactions to synthesize azepane derivatives. nih.govresearchgate.net These methods often proceed through high-energy intermediates that are not accessible under thermal conditions, enabling novel transformations.

A notable example is the photochemical rearrangement of N-vinylpyrrolidinones to afford azepin-4-ones. nih.govthieme-connect.comorganic-chemistry.orgnih.gov This reaction, considered a formal [5+2] cycloaddition, involves the condensation of a pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone precursor. nih.govorganic-chemistry.org Upon irradiation with UV light, this precursor undergoes a rearrangement, likely a photo-Fries-like process, to yield a functionalized azepin-4-one. nih.govorganic-chemistry.org These azepinones can then be further elaborated to access a variety of substituted azepane derivatives. nih.govnih.gov The reaction is typically carried out in a solvent like THF using 254 nm mercury arc lamps. thieme-connect.com

Another significant photochemical strategy involves the dearomative ring expansion of nitroarenes. researchgate.netresearchgate.netnih.gov In this process, irradiation of a nitroarene with blue light generates a singlet nitrene intermediate. researchgate.netnih.gov This highly reactive species can insert into the aromatic ring, leading to a one-atom ring expansion to form a seven-membered 3H-azepine intermediate. researchgate.netresearchgate.net Subsequent hydrogenation of this intermediate yields the saturated polysubstituted azepane. researchgate.netresearchgate.netnih.gov This two-step process is operationally simple and allows for the conversion of readily available nitroarenes into complex azepanes. researchgate.netnih.gov The reaction conditions typically involve blue LEDs for the photochemical step and a catalyst such as PtO2 or a rhodium complex for the hydrogenation. researchgate.net

| Starting Material | Reaction | Intermediate | Final Product | Reference |

| N-vinylpyrrolidinone | Photochemical Rearrangement | Azepin-4-one | Substituted Azepane | nih.govthieme-connect.comorganic-chemistry.orgnih.gov |

| Nitroarene | Photochemical N-insertion | 3H-azepine | Polysubstituted Azepane | researchgate.netresearchgate.netnih.govrsc.org |

Thermal and Microwave-Mediated Ring Expansion Protocols

Thermal and microwave-assisted methods are frequently employed to facilitate ring expansion reactions for the synthesis of azepane derivatives. researchgate.net These high-energy conditions can promote rearrangements that are otherwise kinetically unfavorable. For instance, the thermal ring expansion of gem-dihalocyclopropanes fused to an N-heterocycle has been explored. rsc.org These reactions often require high temperatures or activation with silver(I) salts to generate allylic cationic intermediates, which can then be trapped to yield vinyl halides. rsc.org

Microwave irradiation has proven to be an effective tool for accelerating these transformations, often leading to improved yields and shorter reaction times compared to conventional heating. rsc.orgchim.it In one example, the base-mediated thermal ring expansion of 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes was investigated. While the reaction did not proceed at ambient temperature, microwave irradiation at 150 °C successfully converted the syn-diastereoisomer to the corresponding halogenated dihydro-1H-azepine. rsc.org Further optimization revealed that the addition of potassium carbonate in toluene (B28343) under microwave conditions improved the yield of the desired azepine. rsc.org

These methods highlight the utility of thermal and microwave activation in overcoming the activation barriers associated with ring expansion processes, providing access to functionalized azepine precursors.

Cascade Ring Expansion Mechanisms for Azepane Scaffolds

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming and/or bond-breaking events, offer an efficient and atom-economical approach to complex molecular architectures. rsc.orgnih.gov In the context of azepane synthesis, cascade ring expansions allow for the construction of the seven-membered ring from acyclic or smaller cyclic precursors in a single step. rsc.org

A notable example involves the reaction of linear olefinic aziridines with N-bromosuccinimide (NBS). This initiates a cascade sequence starting with the formation of a reactive bromonium ion, which undergoes an in situ cyclization to form a cyclic aziridinium ion. rsc.org This strained intermediate is then primed for a stereoselective ring-opening, driven by the relief of ring strain and the quenching of the positive charge on the nitrogen, to afford the azepane scaffold. rsc.org

Another innovative approach involves a double ring expansion cascade based on a Nazarov cyclization. This is followed by consecutive one-atom ring expansions and tautomerization to form a tricyclic scaffold containing an azepane ring. rsc.org The driving force for these cascade processes is often the relief of ring strain in the intermediate species. rsc.org Such strategies, which can be initiated from linear precursors, provide a significant advantage by bypassing the often-challenging synthesis of macrocyclic starting materials. rsc.org

Dowd-Beckwith Type Rearrangements in Azepane Synthesis

The Dowd-Beckwith reaction, a radical-mediated ring expansion of ketones via alkoxy radicals, represents a valuable tool in synthetic chemistry. researchgate.netnih.gov This rearrangement involves the homologation of a cyclic ketone through the generation of an exocyclic β-radical from a corresponding halomethyl precursor. nih.gov This strategy has been applied to the synthesis of various carbocyclic and heterocyclic systems, including those containing the azepane core. researchgate.net

The mechanism typically involves the formation of a cyclized radical that undergoes rearrangement via a three-membered ring intermediate with the radical centered on an oxygen atom. bham.ac.uk This allows for the interconversion between different ring sizes. While originally developed for carbocycles, the principles of the Dowd-Beckwith rearrangement have been extended to the synthesis of nitrogen-containing heterocycles. researchgate.net For instance, diastereoselective cyclizations involving a Dowd-Beckwith-type ring expansion have been developed for the synthesis of enantioenriched piperidines and azepanes. researchgate.net In some cases, the reaction mechanism involves an exo-cyclization followed by the ring expansion to form the thermodynamically more stable endo-cyclization products. researchgate.netdp.tech

This type of rearrangement provides a unique method for restructuring molecular skeletons and introducing functional groups that may be difficult to access through other synthetic routes. researchgate.net

Ring Expansion via Reactive Aziridinium Intermediates

Reactive aziridinium ions are key intermediates in a variety of ring expansion reactions leading to the formation of larger nitrogen-containing heterocycles, including azepanes. jove.comclockss.orgarkat-usa.org These strained, positively charged intermediates are highly susceptible to nucleophilic attack, which can result in the cleavage of one of the C-N bonds and the formation of a larger ring. jove.com

A common strategy involves the intramolecular cyclization of an aziridine (B145994) bearing a leaving group on a side chain. For example, 2-[4-tolenesulfonyloxybutyl]aziridine can be converted to a bicyclic aziridinium ion, 1-azoniabicyclo[4.1.0]heptane tosylate. jove.com This intermediate can then undergo a regio- and stereospecific ring-expansion upon treatment with various nucleophiles. Nucleophilic attack at a bridgehead carbon leads to the formation of substituted azepanes. jove.com This methodology has been successfully applied to the synthesis of biologically active natural products containing the azepane motif. jove.com

Similarly, the reaction of chiral N-benzyl-2-(chloromethyl)-3-hydroxypiperidine with an azide (B81097) anion proceeds through an aziridinium cation intermediate. clockss.org Subsequent SN2-type attack by the azide anion at a methine carbon of the aziridinium ring results in the formation of a 3-azido-N-benzyl-4-hydroxyhexahydro-1H-azepine, a key intermediate for the synthesis of the natural product balanol. clockss.org The regioselectivity of the ring opening is a critical aspect of this synthetic utility and depends on the nature of the substituents and the nucleophile used. jove.com

Ring Expansion of Pyrrolidines via Azetidinium Intermediates

The ring expansion of smaller N-heterocycles, such as pyrrolidines, provides another viable route to azepanes. This transformation can be mediated by the formation of bicyclic azetidinium intermediates. nih.govresearchgate.net For example, the synthesis of 4-substituted α-trifluoromethyl azepanes has been achieved through the ring expansion of trifluoromethyl pyrrolidines derived from L-proline. nih.gov The key step in this process is the regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles. The presence of the trifluoromethyl group influences the regioselectivity of the ring expansion, and the chirality of the starting material is transferred to the resulting azepane with high enantiomeric excess. nih.gov

The formation and subsequent ring-opening of bicyclic azetidiniums, such as 1-azabicyclo[n.2.0]alkanes, can be a powerful strategy for accessing larger rings like azepanes and azocanes. researchgate.net The four-membered azetidinium ring in these intermediates is strained and readily undergoes transformation to form five- to eight-membered nitrogen heterocycles. researchgate.net While this section focuses on the expansion of pyrrolidines, it is worth noting that azetidines themselves can be expanded to pyrrolidines, piperidines, and azepanes through similar azetidinium ion-mediated pathways. thieme-connect.comrsc.orgnih.gov

Dearomative Ring Expansion of Aromatic Substrates for Azepane Synthesis

Dearomative ring expansion reactions of aromatic substrates offer a powerful and increasingly popular strategy for the synthesis of saturated and partially saturated seven-membered rings like azepanes. organic-chemistry.orgmanchester.ac.ukrsc.orgchemrxiv.org This approach leverages the rich chemistry of readily available aromatic compounds, allowing for the introduction of substituents before the ring expansion event. manchester.ac.uk

One prominent method involves the photochemical dearomative ring expansion of nitroarenes. researchgate.netmanchester.ac.uk In this process, irradiation of a nitroaromatic compound with blue light in the presence of an amine and a phosphite (B83602) generates a singlet nitrene. manchester.ac.uk This highly reactive intermediate undergoes a one-atom ring expansion, transforming the six-membered aromatic ring into a seven-membered 3H-azepine. Subsequent hydrogenation of the azepine yields the corresponding polysubstituted azepane. manchester.ac.uk This two-step sequence allows for the predictable transfer of the substitution pattern from the starting arene to the final azepane product. manchester.ac.uk

Another approach utilizes the visible-light-mediated dearomative ring expansion of aromatic N-ylides. organic-chemistry.orgrsc.org Deprotonation of quaternary aromatic salts generates N-ylides, which upon photochemical excitation, rearrange to form mono- and polycyclic functionalized azepines in high yields. organic-chemistry.org This method is praised for its simplicity and the use of straightforward starting materials. organic-chemistry.org The proposed mechanism involves photochemical excitation of the ylide, followed by diradical recombination and a 6π-electrocyclic ring opening. organic-chemistry.org

The table below summarizes representative examples of dearomative ring expansion reactions for azepane synthesis.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| p-Bn-nitrobenzene | Et2NH, P(Oi-Pr)3, blue light (427 nm), then H2, Pd/C | C4-benzyl-azepane | High | manchester.ac.uk |

| Pyridinium bromide salts | DBU, visible light | Functionalized azepines | up to 98 | organic-chemistry.org |

| Nitroarenes | Blue light, then hydrogenation | Polysubstituted azepanes | - | researchgate.net |

Transition Metal-Catalyzed Ring Expansion Processes (e.g., Rhodium, Palladium, Nickel, Copper)

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and ring expansion reactions are no exception. Catalysts based on rhodium, palladium, nickel, and copper have all been employed to facilitate the synthesis of azepanes and their derivatives through various ring expansion pathways. mdpi.comacs.orgdoi.orgacs.org

Rhodium-catalyzed processes often involve the reaction of vinylaziridines or the use of diazo compounds. For instance, a rhodium-catalyzed N-H insertion/cyclization sequence of chloroalkyl carbamates and α-diazoesters provides a one-pot route to 2,2-disubstituted azepanes. doi.org Rhodium carbenes, generated from diazo compounds, can also react with aziridines to form aziridinium ylides, which then undergo ring expansion. nih.gov

Palladium-catalyzed ring expansions have been developed for piperidones and piperidines bearing a spirocyclopropane ring. acs.org The mechanism involves the oxidative addition of the distal C-C bond of the cyclopropane (B1198618) to the palladium(0) catalyst, driven by the relief of ring strain, to form functionalized caprolactams and azepanes. acs.org

Copper-catalyzed reactions have also been utilized for azepane synthesis. A notable example is the copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with primary and secondary amines. mdpi.com This method provides an efficient route to novel α-CF3-containing azepine-2-carboxylates. mdpi.com Additionally, a copper(I)-promoted intramolecular Ullmann-type annulation/rearrangement cascade of 5-arylpyrrolidine-2-carboxylates under microwave activation yields functionalized 1H-benzo[b]azepine-2-carboxylates. acs.org

The table below provides a summary of selected transition metal-catalyzed ring expansion reactions for azepane synthesis.

| Catalyst | Starting Material | Reaction Type | Product | Reference |

| Rhodium | Chloroalkyl carbamates, α-diazoesters | N-H insertion/cyclization | 2,2-Disubstituted azepanes | doi.org |

| Palladium | Spirocyclopropyl piperidines | C-C bond activation/rearrangement | Functionalized azepanes | acs.org |

| Copper | Fluorinated allenynes, amines | Tandem amination/cyclization | α-CF3-azepine-2-carboxylates | mdpi.com |

| Copper | 5-Arylpyrrolidine-2-carboxylates | Ullmann-type annulation/rearrangement | 1H-Benzo[b]azepine-2-carboxylates | acs.org |

Ring Closing Strategies for Azepane Formation

Ring-closing reactions are a fundamental approach to constructing the azepane core from linear precursors. researchgate.net These strategies often involve the formation of a key bond to finalize the seven-membered ring system.

Intramolecular cyclization offers a direct route to the azepane skeleton by connecting two ends of a suitable linear precursor. A variety of such methods have been developed.

One notable strategy is the 1,3-intramolecular dipolar cycloaddition of azido (B1232118) nitriles, which can be sourced from monosaccharide derivatives, to create novel tetrazolo azepanes. rsc.orgresearchgate.net Quantum chemical topological studies of this process suggest a pseudo-concerted mechanism. rsc.org

Another approach involves the intramolecular cyclic condensation of tertiary enamides that contain a formyl group. researchgate.net This reaction proceeds efficiently under mild conditions using a Lewis acid catalyst like Boron tribromide (BBr₃) with an additive such as Phosphorus pentoxide (P₂O₅), yielding diverse 2,3-dihydro-1H-azepine derivatives in high yields (71-96%). researchgate.net The proposed mechanism involves a cascade of nucleophilic addition of the enamide to the aldehyde, followed by deprotonation and dehydration. researchgate.net This method has been successfully applied to the synthesis of the core structure of the natural product lennoxamine. researchgate.net

Intermolecular cycloadditions, particularly hetero-[5+2] cycloadditions, are powerful, convergent methods for assembling the azepane ring from two separate components. nih.govacs.org These reactions have seen significant development using various transition-metal catalysts.

Rhodium-catalyzed reactions have proven highly effective. A highly efficient method for synthesizing fused azepine derivatives was developed using a rhodium-catalyzed intramolecular formal hetero-[5+2] cycloaddition of vinyl aziridines and alkynes. nih.govacs.orgacs.org This reaction proceeds at a mild 30 °C, tolerates a wide range of functional groups, and, crucially, allows for the complete transfer of chirality from the vinyl aziridine-alkyne substrate to the cycloadduct, providing an atom-economic and enantiospecific route to fused 2,5-dihydroazepines. nih.govacs.orgacs.org

Gold catalysts also facilitate intermolecular [5+2] cycloadditions. A gold(I)-catalyzed formal [2+5] cycloaddition prepares benzofused N-heterocyclic azepine products. acs.org Benz[c]azepin-4-ol products can be prepared in a single step from accessible phenylpropargyl acetals and benzaldimine substrates. acs.org The reaction can also be performed as a one-pot procedure directly from the propargyl starting material with an aldehyde and amine. acs.org The mechanism is thought to be a cascade reaction initiated by the nucleophilic attack of the benzaldimine on a gold(I) carbenoid complex, followed by a deauration step that promotes ring closure via an intramolecular Pictet–Spengler-type reaction. acs.org Additionally, a gold(III)-catalyzed [4+3]-annulation between propargyl esters and imines provides another route to azepine derivatives. nih.gov

Table 1: Examples of Intermolecular Cycloaddition Reactions for Azepane Synthesis

| Reaction Type | Catalyst | Starting Materials | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Intramolecular Hetero-[5+2] Cycloaddition | Rhodium(I) complex | Vinyl aziridines and alkynes | Fused 2,5-dihydroazepines | Enantiospecific, atom-economic, mild conditions (30 °C), broad substrate scope. | nih.govacs.org |

| Intermolecular [5+2] Cycloaddition | Gold(I) complex | Phenylpropargyl acetals and benzaldimines | Benz[c]azepin-4-ols | One-step or one-pot procedure from simple precursors. | acs.org |

| Intermolecular [4+3] Annulation | Gold(III) complex | Propargyl esters and imines | Substituted azepines | Good yields, diastereoselective with secondary benzylic propargyl esters. | nih.gov |

Annulation reactions provide a convergent pathway to densely substituted azepane derivatives by forming multiple bonds in a single operation. A notable example is the Lewis acid-catalyzed (4+3) annulative addition of donor-acceptor cyclopropanes with 2-aza-1,3-dienes. nih.govnih.gov This method produces highly substituted azepanones in good to excellent yields with high diastereoselectivity. nih.govnih.gov The reaction proceeds under mild conditions using ytterbium triflate as the catalyst, while an enantioselective version can be achieved using copper triflate with a trisoxazoline (Tox) ligand. nih.govnih.gov

Another innovative annulation strategy involves a formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene. acs.org The subsequent selective annulation of the resulting zwitterions efficiently yields azepane derivatives. acs.org This migration-annulation protocol benefits from a time-saving procedure and good functional group tolerance. acs.org

Intermolecular Cycloaddition Reactions (e.g., Hetero-[5+2] Cycloadditions)

Olefin Cross-Metathesis and Subsequent Hydrogenation for Azepane Scaffold Assembly

Olefin metathesis is a versatile and powerful tool for carbon-carbon double bond formation, which has been effectively applied to the synthesis of azepane scaffolds. illinois.edunih.gov The strategy typically involves a ring-closing metathesis (RCM) or a cross-metathesis (CM) step to form an unsaturated azepine ring, followed by hydrogenation to yield the saturated azepane.

A two-step process for preparing annulated azepane scaffolds starts with a ruthenium-catalyzed olefin cross-metathesis between cyclic α-allyl-β-oxoesters and acrylonitrile. researchgate.net The second step is a palladium-catalyzed dihydrogenation, which involves a three-part cascade: hydrogenation of the C-C double and C-N triple bonds, followed by a reductive amination. researchgate.net This final step stereoselectively produces the annulated azepanes with a relative trans-configuration. researchgate.net

Tandem procedures that combine metathesis and hydrogenation in one pot have also been developed. Ruthenium carbene complexes can catalyze RCM, and after activation with a hydride source like sodium hydride (NaH), the same catalyst can perform the subsequent hydrogenation. organic-chemistry.org This tandem process can proceed smoothly at ambient temperature and under 1 atm of hydrogen, offering a more efficient alternative to traditional two-step procedures. organic-chemistry.org

Table 2: Olefin Metathesis Strategies for Azepane Synthesis

| Strategy | Metathesis Catalyst | Hydrogenation System | Substrates | Key Features | Reference |

|---|---|---|---|---|---|

| Two-Step: Cross-Metathesis then Hydrogenation | Hoveyda-Grubbs 2nd Gen. (HG-II) | Palladium catalyst | Cyclic α-allyl-β-oxoesters, acrylonitrile | Stereoselective formation of trans-annulated azepanes. | researchgate.net |

| Tandem: RCM and Hydrogenation | Ruthenium carbene complex | Same Ru complex activated by NaH | Dienes | One-pot reaction at ambient temperature and pressure. | organic-chemistry.org |

Organocatalytic Approaches to Functionalized Azepane Systems

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, providing a sustainable alternative to metal-based catalysts. sigmaaldrich.commdpi.com While many applications focus on five- and six-membered rings, these principles are being extended to azepane synthesis.

Organocatalysts, such as those developed by Jørgensen, are highly effective for the direct asymmetric α-functionalization of aldehydes and can be used in domino reactions to build complex chiral structures. sigmaaldrich.com For instance, a one-pot multicomponent domino reaction involving a conjugated nucleophilic addition and an electrophilic amination can produce highly functionalized, enantioenriched products. sigmaaldrich.com

In the context of larger rings, organocatalytic methods like the intramolecular aza-Michael reaction have been used to synthesize substituted piperidines, and similar strategies can be envisioned for azepanes. mdpi.com The combination of a quinoline (B57606) organocatalyst with a co-catalyst can afford enantiomerically enriched heterocycles in good yields. mdpi.com The development of new cascade reactions using organocatalytic systems is a promising route for the asymmetric synthesis of new heterocyclic compounds, including azepane derivatives. nih.gov

Domino and Cascade Reaction Sequences in Azepane Synthetic Design

Domino or cascade reactions, where multiple bond-forming events occur consecutively in a single operation without changing reagents or conditions, offer high efficiency and atom economy. wikipedia.orgpsu.edu These sequences are particularly valuable for constructing complex molecular architectures like the azepane ring system.

An efficient approach to novel α-CF₃-containing azepine-2-carboxylates was developed via a Cu(I)-catalyzed tandem amination/cyclization of allenynes. mdpi.com This reaction combines an intermolecular amine addition with an intramolecular cyclization in a single process. mdpi.com

Another powerful cascade strategy involves the dearomative ring expansion of nitroarenes. manchester.ac.uk This process is initiated by the deoxygenation of a nitroarene to form a key singlet nitrene intermediate. manchester.ac.uk This intermediate undergoes an intramolecular cyclization and a 6π-electrocyclic ring opening to expand the six-membered aromatic ring into a seven-membered 1H-azepine, which isomerizes to the more stable 3H-azepine. manchester.ac.uk Subsequent hydrogenation of this intermediate cleanly produces the saturated azepane scaffold. manchester.ac.uk

Cascade reactions can also be initiated from linear starting materials. A cascade involving the reaction of an olefinic aziridine with N-Bromosuccinimide (NBS) generates a cyclic aziridinium ion, which then undergoes a ring-expansion to form the azepane skeleton. rsc.org Similarly, a BBr₃-catalyzed intramolecular condensation of an enamide and an aldehyde proceeds through a nucleophilic addition, deprotonation, and dehydration cascade to form 2,3-dihydro-1H-azepine derivatives. researchgate.net

Spectroscopic and Structural Characterization of 4 Methoxymethyl Azepane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms. For 4-(methoxymethyl)azepane and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the structure unambiguously.

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of the azepane ring, the protons on the carbon atoms adjacent to the nitrogen (C2 and C7) typically appear as multiplets in the range of δ 2.5-3.0 ppm. The remaining methylene (B1212753) protons of the ring (at C3, C5, and C6) and the methine proton at C4 would produce a series of complex multiplets further upfield, generally between δ 1.2 and 2.0 ppm.

For this compound, the protons of the methoxymethyl group would give rise to distinct signals. The methoxy (B1213986) group (CH₃O-) protons would appear as a sharp singlet around δ 3.3 ppm. The methylene protons of the -CH₂-O- linker would likely be observed as a doublet around δ 3.4 ppm, coupled to the methine proton at the C4 position of the azepane ring. The proton on the nitrogen atom (N-H) would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

In a related compound, 4-methoxy-hexahydro-1H-azepine hydrochloride, the ¹H NMR spectrum provides a useful comparison. chemicalbook.com While the exact shifts would differ due to the hydrochloride form and the slightly different substituent, the general regions for the ring protons would be analogous. For instance, in various N-substituted azepane derivatives, the ring protons show characteristic multiplets that allow for detailed structural assignment. mdpi.comchem-soc.si

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structures. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ring CH₂ (C2, C7) | 2.5 - 3.0 | Multiplet |

| Ring CH₂ (C3, C5, C6) | 1.2 - 2.0 | Multiplet |

| Ring CH (C4) | 1.8 - 2.2 | Multiplet |

| -OCH₃ | ~3.3 | Singlet |

| -CH₂O- | ~3.4 | Doublet |

| N-H | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the azepane ring adjacent to the nitrogen (C2 and C7) are expected to resonate at approximately δ 45-55 ppm. The other ring carbons (C3, C5, and C6) would appear further upfield, typically in the δ 25-35 ppm range. The C4 carbon, being substituted, would have a chemical shift influenced by the methoxymethyl group, likely appearing in the δ 35-45 ppm region.

The carbon of the methoxy group (-OCH₃) is expected at around δ 59 ppm, while the methylene carbon of the -CH₂O- linker would be found further downfield, likely in the δ 70-80 ppm range due to the deshielding effect of the adjacent oxygen atom. The number of unique peaks in the spectrum confirms the symmetry of the molecule. chemguide.co.ukdocbrown.info For instance, in N-substituted azepanes, the chemical shifts of the ring carbons provide clear evidence of the substitution pattern. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structures. Actual experimental values may vary.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2, C7 | 45 - 55 |

| C3, C5, C6 | 25 - 35 |

| C4 | 35 - 45 |

| -OCH₃ | ~59 |

| -CH₂O- | 70 - 80 |

To definitively assign all proton and carbon signals and to elucidate complex structures, advanced NMR techniques are indispensable.

2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used.

COSY spectra establish proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the azepane ring and the methoxymethyl side chain.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection point of the methoxymethyl substituent to the azepane ring and for assigning quaternary carbons. The application of these 2D techniques has been demonstrated for the structural confirmation of various complex azepane derivatives. nist.gov

¹⁹F NMR: For fluorinated analogues of this compound, ¹⁹F NMR is a highly sensitive and specific technique. The chemical shifts of fluorine atoms are very sensitive to their electronic environment, making ¹⁹F NMR an excellent tool for identifying the position and number of fluorine substituents. rsc.org Studies on fluorinated azepane derivatives have utilized ¹⁹F NMR to confirm the successful incorporation of fluorine into the molecule. nih.gov

¹¹⁹Sn NMR: In organotin derivatives of azepane, such as those involving azepane-1-carbodithioate ligands, ¹¹⁹Sn NMR provides crucial information about the coordination environment of the tin atom. The chemical shift of ¹¹⁹Sn is highly dependent on the coordination number and geometry at the tin center. google.com The coupling constants between tin and other nuclei (e.g., ¹H, ¹³C) can also provide valuable structural insights.

¹²⁵Te NMR: Similarly, for organotellurium analogues, ¹²⁵Te NMR is a key characterization technique. Tellurium has a very wide chemical shift range, making ¹²⁵Te NMR sensitive to subtle structural changes around the tellurium atom. chemguide.co.ukunipd.it It has been used to characterize organotellurium(IV) complexes with azepane-1-carbodithioate ligands, helping to describe the geometry around the tellurium atom. figshare.comacs.org

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the methylene and methyl groups would appear in the 2850-3000 cm⁻¹ region. A prominent C-O stretching vibration for the ether linkage (CH₂-O-CH₃) would be expected in the 1070-1150 cm⁻¹ range. rsc.org The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ would confirm the absence of ketone or amide functionalities. chem-soc.si The IR spectra of related compounds, such as N-substituted amides and various heterocyclic systems, provide a basis for these expected absorptions. uq.edu.audoi.org

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 (broad) |

| C-H (alkane) | Stretch | 2850 - 3000 |

| C-O (ether) | Stretch | 1070 - 1150 (strong) |

| N-H | Bend | 1550 - 1650 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound (C₈H₁₇NO). This precise mass measurement is a definitive method for confirming the molecular formula of a synthesized compound. rsc.org HRMS has been widely used in the characterization of complex heterocyclic compounds, including various azepane derivatives, to confirm their identity. figshare.com

The fragmentation pattern observed in the mass spectrum can also provide structural clues. For this compound, common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxymethyl side chain. Alpha-cleavage adjacent to the nitrogen atom is also a characteristic fragmentation for amines, which would lead to the formation of stable iminium ions and the rupture of the azepane ring. Analysis of the fragmentation of related azepane and piperidine (B6355638) structures helps in predicting these pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS, FAB+-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for determining the molecular weight of polar molecules like azepane derivatives with minimal fragmentation. tcichemicals.com In ESI-MS, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer. This method is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. tcichemicals.com

For azepane derivatives, ESI-MS typically reveals the protonated molecular ion [M+H]⁺, which allows for the direct determination of the molecular mass. For instance, in the analysis of 3-Methanesulfonylazepane, a related azepane derivative, the expected molecular ion peak in ESI+ mode is at m/z 193.1, corresponding to [M+H]⁺. Similarly, for dibenzo[b,f]azepine derivatives, ESI-MS has been used to confirm their chemical structures by identifying the [M+H]⁺ peak and characteristic fragment ions. lew.ro For example, the mass spectrum of (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone shows a molecular ion at m/z = 291 [M+H]⁺, along with fragments corresponding to the dibenzo[b,f]azepinyl moiety (m/z = 192) and the pyrrolidine (B122466) moiety (m/z = 98). lew.ro

Fast Atom Bombardment (FAB) is another soft ionization technique where a high-energy beam of neutral atoms strikes a sample in a non-volatile matrix, causing desorption and ionization. While ESI has become more common for many applications, FAB can still be a valuable tool for certain compounds. tcichemicals.com

The analysis of pyrrolo- and pyrido[1,2-a]azepine alkaloids in Stemona species has been successfully achieved using a nonaqueous capillary electrophoresis-electrospray ionization-ion trap-mass spectrometry (NACE-ESI-IT-MS) method. nih.gov This technique allowed for the separation and identification of over forty different alkaloids, with MS/MS experiments providing detailed fragmentation patterns for unambiguous peak assignment. nih.gov

| Compound/Analogue Class | Ionization Mode | Observed m/z | Interpretation |

| 3-Methanesulfonylazepane | ESI+ | 193.1 | [M+H]⁺ |

| (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | ESI | 291 | [M+H]⁺ |

| Dibenzo[b,f]azepinyl fragment | ESI | 192 | Fragment ion |

| Pyrrolidine fragment | ESI | 98 | Fragment ion |

| Pyrrolo- & Pyrido[1,2-a]azepine Alkaloids | ESI | Various | [M+H]⁺ |

X-Ray Diffraction Studies for Single-Crystal Molecular Structure Determination

For azepane derivatives, single-crystal X-ray diffraction has been instrumental in confirming their structure and stereochemistry. For example, the structure and stereochemistry of a diastereomerically pure azepane derivative were confirmed by X-ray crystallographic analysis. rsc.org In another study, the relative trans-configuration and, in one case, the absolute (R,R)-configuration of [b]-annulated azepane scaffolds were established by X-ray crystallography. researchgate.net The synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors also utilized X-ray co-crystal structures to understand the binding interactions with the target proteins. nih.gov

The process involves growing a suitable single crystal of the compound, which can sometimes be challenging. The crystal is then mounted on a diffractometer, and a beam of X-rays is directed at it. The resulting diffraction data is collected and processed to generate an electron density map, from which the atomic positions can be determined. mdpi.com

| Compound/Analogue | Crystal System | Space Group | Key Structural Findings |

| Diastereomerically pure azepane derivative | Not specified | Not specified | Confirmed structure and stereochemistry rsc.org |

| [b]-Annulated azepane scaffold | Not specified | Not specified | Established relative trans-configuration and absolute (R,R)-configuration researchgate.net |

| Pyrimido[4,5-b]azepine derivative (19b) | Not specified | Not specified | Revealed hydrogen-bonding interactions with EGFR nih.gov |

| (Z)-N′-(4-methoxybenzylidene)benzohydrazide–Nickel(II) Complex | Monoclinic | P21/n | Distorted square planar geometry mdpi.com |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. This information is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its stoichiometric purity. researchgate.net

The analysis is typically performed using an elemental analyzer, which combusts the sample at a high temperature in a stream of oxygen. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are then separated and quantified. From these measurements, the percentage of carbon, hydrogen, nitrogen, and other elements can be calculated.

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned formula. For example, various methoxy alkyl substituted metallocenes have been fully characterized, in part, by elemental analysis. nih.gov Similarly, the structures of newly synthesized ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo nih.govuomustansiriyah.edu.iqthiazolo-[3,2-a] pyridine-4-carboxylate derivatives were confirmed using elemental analysis alongside spectroscopic data. bookpi.org

For this compound (C₈H₁₇NO), the theoretical elemental composition would be:

Carbon (C): 67.09%

Hydrogen (H): 11.96%

Nitrogen (N): 9.78%

Oxygen (O): 11.17%

Experimental results from elemental analysis should fall within a narrow margin of these theoretical values to confirm the compound's stoichiometry.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC-UV-VIS, GC-MS)

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. moph.go.th High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods in this regard.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. ntnu.no When coupled with a UV-Vis detector (HPLC-UV-VIS), it allows for the quantification of UV-absorbing compounds and the assessment of peak purity. chromatographyonline.com For non-UV-absorbing compounds like this compound, a different type of detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS), would be necessary. The purity of dibenzo[b,f]azepine derivatives has been assessed using HPLC with UV-VIS detection. lew.ro

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where GC separates volatile and thermally stable compounds in a gaseous mobile phase, and the MS detector provides mass information for each separated component, allowing for their identification. nuph.edu.ua GC-MS is particularly useful for analyzing regioisomeric compounds, such as methoxy methyl phenylacetones, where the mass spectra may be very similar, but the retention times will differ. oup.com Chiral gas chromatography can be employed to separate enantiomers of azepane derivatives. researchgate.net

The choice between HPLC and GC depends on the volatility and thermal stability of the analyte. For a relatively volatile and stable compound like this compound, GC-MS could be a suitable method for purity analysis.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector | Application |

| HPLC-UV-VIS | C18 column | Acetonitrile/water gradient | UV-Vis | Purity assessment of UV-absorbing azepane analogues lew.ro |

| GC-MS | Modified β-cyclodextrin | Helium | Mass Spectrometer | Separation and identification of regioisomeric ketones oup.com |

| Chiral GC | Chiral phase | Not specified | Not specified | Separation of enantiomers of azepane derivatives researchgate.net |

| LC-MS | Acquity BEH C18 | Acetic acid in Water/Methanol gradient | Mass Spectrometer | Analysis of microcystins in animal tissues nih.gov |

Reactivity and Transformations of 4 Methoxymethyl Azepane Scaffolds

Functionalization and Derivatization Strategies of the Azepane Ring System

The strategic introduction and modification of functional groups on the azepane ring are crucial for tuning the molecule's physicochemical and biological properties. vulcanchem.com The conformational diversity of the azepane ring is often critical for its bioactivity, and the ability to introduce specific substituents can bias the ring towards a single major conformation, which is a vital aspect of effective drug design. lifechemicals.com

Controlling the position of newly introduced functional groups on the azepane ring is a significant synthetic challenge. Several methods have been developed to achieve regioselectivity.

One powerful strategy involves the lithiation of N-Boc protected azepanes, followed by reaction with an electrophile. This approach allows for the introduction of substituents at the α-position (C2) of the azepane ring. Research has detailed the optimization of lithiation conditions for N-Boc-2-phenylazepane and subsequent trapping with various electrophiles to yield a range of novel α-substituted products.

Table 1: Examples of α-Lithiation and Substitution of N-Boc-2-phenylazepane Data sourced from studies on n-BuLi mediated lithiation‒substitution of N-Boc heterocycles.

| Electrophile (E+) | Product (E) | Yield |

| D₂O | D | 95% |

| MeI | Me | 85% |

| EtI | Et | 75% |

| I₂ | I | 80% |

| Me₃SiCl | SiMe₃ | 90% |

| CO₂ | COOH | 70% |

Another innovative approach for creating complex, polysubstituted azepanes is through the dearomative ring expansion of nitroarenes. nih.gov This method uses blue light to mediate a photochemical transformation of a six-membered nitroarene into a seven-membered azepine system, which can then be hydrogenated to the corresponding azepane. nih.govmanchester.ac.uk A key advantage of this strategy is that the substitution pattern of the starting nitroarene is translated directly to the azepane product, allowing for precise and regioselective introduction of multiple functional groups. manchester.ac.uk

The methoxymethyl group (-CH₂OCH₃) at the C4 position is itself a site for chemical modification. As a methoxymethyl (MOM) ether, this functional group is generally stable under a variety of conditions but can be selectively cleaved to reveal the corresponding primary alcohol (-CH₂OH). This deprotection unmasks a reactive hydroxyl group that can be used for further derivatization, such as oxidation, esterification, or etherification.

The cleavage of MOM ethers is typically achieved under acidic conditions. organic-chemistry.org The synthesis of related 4-(alkoxymethyl)piperidines has been accomplished by reducing a carboxylic acid ester to an alcohol, which is then converted to the methyl ether, demonstrating the synthetic accessibility of this functional group. nih.gov

Table 2: Selected Reagents for Cleavage of Methoxymethyl (MOM) Ethers This table presents common deprotection conditions applicable to MOM ethers. organic-chemistry.org

| Reagent | Conditions |

| Hydrochloric Acid (HCl) | Aqueous solution |

| Trifluoroacetic Acid (TFA) | Anhydrous or aqueous |

| p-Toluenesulfonic Acid (p-TsOH) | Methanol, heat |

| Lewis Acids (e.g., MgBr₂, TiCl₄) | Anhydrous solvent (e.g., CH₂Cl₂) |

| Silica-supported NaHSO₄ | Room temperature, heterogeneous |

In more complex azepane derivatives, other functional groups attached to the ring can be selectively transformed. An example of such a transformation is the formal 1,3-migration of hydroxy and acyloxy groups, which is initiated by an α-imino rhodium carbene. This protocol provides an efficient method for synthesizing varied azepane derivatives by leveraging the reactivity of existing pendant groups. acs.org The ability to modify these groups without altering the core azepane structure is essential for creating libraries of related compounds for structure-activity relationship (SAR) studies. vulcanchem.com

Chemical Modifications of the Methoxymethyl Side Chain

Ring Contraction Reactions of Azepanes and Azepines

The transformation of the seven-membered azepane ring into smaller, six-membered piperidine (B6355638) rings is a synthetically valuable process. Such ring contractions can modify the core scaffold of a molecule, leading to derivatives with different conformational constraints and biological activities.

One method involves a reaction sequence starting with the oxidation of a 2,7-dihydro-1H-azepine derivative. This is followed by a ring contraction that stereoselectively yields functionalized piperidines, which have served as intermediates in the synthesis of bioactive molecules like (+/-)-1-deoxynojirimycin. nih.gov Another strategy uses proton-coupled electron transfer (PCET) to facilitate the ring contraction of β-hydroxy azepanes, yielding N-alkyl-piperidines in a formal extrusion of a carbon atom from the heterocyclic core. acs.org

A deaminative ring contraction cascade has also been reported for biaryl-linked azepine intermediates, which excises the nitrogen atom to form an aromatic core, demonstrating a novel pathway from an azepine to a non-nitrogenous carbocyclic system. nih.gov Furthermore, diethylaminosulfur trifluoride (DAST) has been shown to induce ring expansion and contraction reactions in various heterocyclic systems. arkat-usa.org

Table 3: Overview of Azepane/Azepine Ring Contraction Strategies

| Starting Material Type | Key Reagent/Condition | Product Type | Reference |

| Dihydro-1H-azepine | m-CPBA, HBF₄ | Epoxypiperidine | nih.gov |

| β-Hydroxy azepane | Proton-Coupled Electron Transfer (PCET) | N-Alkyl-piperidine | acs.org |

| Biaryl-linked azepine | Methylation / Hofmann Elimination | Benzo[h]quinoline | nih.gov |

Stereoselective Transformations and Epimerization Studies of Azepane Derivatives

Controlling the three-dimensional arrangement of substituents on the flexible azepane ring is a central theme in its synthetic chemistry. Stereoselective transformations are critical for accessing single, enantiomerically pure isomers, which is often a prerequisite for biological activity.

Photoenzymatic methods have been developed for the synthesis of chiral N-Boc-4-amino/hydroxy-azepanes with high conversion rates and excellent enantiomeric excess (>99% ee). acs.orgacs.org This one-pot process combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or reduction step. acs.orgfigshare.com

The conformational behavior of the azepane ring can be significantly influenced by its substituents. Studies on fluorinated azepanes have shown that the introduction of a fluorine atom can rigidify the ring system, but its effect is highly dependent on the stereochemistry and the presence of other functional groups. beilstein-journals.org For example, a (6R)-fluorine atom in one particular substituted azepane was found to lock the molecule into a single dominant conformation in solution, whereas its (6S)-epimer did not. beilstein-journals.org

Diastereoselective synthesis of functionalized azepanols and oxo-azepines can be achieved through late-stage oxidation of tetrahydroazepines. mdpi.com The hydroboration of these precursors proceeds with diastereoselectivity that is dependent on the substrate, and subsequent oxidation yields the corresponding oxo-azepines, which are versatile synthetic intermediates. mdpi.com The stereochemical assignments of these highly functionalized, flexible seven-membered rings often require confirmation through advanced techniques such as X-ray crystallography. psu.edu

Table 4: Photoenzymatic Synthesis of Chiral Azepane Derivatives Data from one-pot photoenzymatic conversion of azepane. acs.org

| Target Product | Enzyme Type | Conversion | Enantiomeric Excess (ee) |

| (S)-N-Boc-4-aminoazepane | Amine Transaminase (ATA) | >80% | >99% |

| (R)-N-Boc-4-aminoazepane | Amine Transaminase (ATA) | >80% | >99% |

| (S)-N-Boc-4-hydroxyazepane | Carbonyl Reductase (KRED) | >80% | >99% |

| (R)-N-Boc-4-hydroxyazepane | Carbonyl Reductase (KRED) | >80% | >99% |

Computational and Mechanistic Investigations of Azepane Chemistry

Density Functional Theory (DFT) Studies on Reaction Pathways and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For the azepane ring system, DFT calculations have been employed to explore global reactivity descriptors, atomic charges, and intramolecular interactions. nih.gov Studies have utilized various functionals, including the meta-hybrid functional (M06-2X) and the long-range-separated functional (ωB97XD), to elucidate the electronic properties, reactivity, and stability of azepane, often in comparison to other cycloalkanes and heterocyclic analogues. nih.govnih.gov

DFT calculations are instrumental in mapping out entire reaction pathways. For instance, in the palladium-catalyzed [5 + 2] annulation reaction to synthesize N-aryl azepanes, DFT calculations were crucial in revealing the details of the reaction pathway and explaining the origin of the exclusive [5 + 2] annulation over a more common [3 + 2] process. rsc.org Similarly, the mechanism for the intramolecular 1,3-dipolar cycloaddition of azido (B1232118) nitriles to form tetrazole-fused azepanes was investigated using the LC-wPBE density functional, providing a detailed picture of the cyclization process. rsc.org These studies help in understanding how factors like substituents and catalysts influence the reaction outcome.

Further applications include the study of intramolecular weak interactions, which are critical for understanding the conformation and stability of the flexible seven-membered azepane ring. nih.govacs.org Methods such as the independent gradient model (IGM) are used in conjunction with DFT to reveal these subtle interactions. nih.govacs.org

| Study Focus | Computational Method/Functional | Key Findings | References |

| Reactivity & Stability of Azepane | M06-2X, ωB97XD, MP2 | Elucidation of electronic properties, global reactivity descriptors, and intramolecular interactions. | nih.govnih.gov |

| Pd-Catalyzed [5 + 2] Annulation | DFT | Revealed the reaction pathway and the origin of the exclusive [5 + 2] annulation. | rsc.org |

| Intramolecular Cycloaddition | LC-wPBE | Elucidated a pseudo-concerted mechanism for the formation of tetrazole-fused azepanes. | rsc.org |

| Regioselectivity of Hydroboration | DFT | Aided in understanding the diastereoselective synthesis of oxo-azepine synthons. | nih.gov |

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are essential for determining the energetics of a reaction, including the energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov This information allows chemists to predict the feasibility of a reaction and understand its kinetic profile.

In the study of azepane synthesis, these calculations have been used to construct detailed reaction energy profiles. For the intramolecular cycloaddition forming tetrazolo azepanes, the activation energy barrier for the cyclization was calculated to be approximately 27-29 kcal mol⁻¹. rsc.orgresearchgate.net The identification of transition state structures, which are first-order saddle points on the potential energy surface, is a key step. nih.gov These structures are typically confirmed by frequency calculations, which must yield a single imaginary frequency corresponding to the motion along the reaction coordinate, and by Intrinsic Reaction Coordinate (IRC) calculations to ensure the transition state connects the correct reactant and product. rsc.orgnih.govresearchgate.net

Solvent effects, which can significantly alter reaction energetics, are often incorporated into these calculations using models like the Polarizable Continuum Model (PCM). rsc.org Such detailed computational analysis provides a quantitative understanding of the reaction, as demonstrated in the study of the valence isomerism between benzene (B151609) imine and 1H-azepine, where quantum chemical simulations were used to update kinetic and thermodynamic data. researchgate.net

| Reaction | Computational Level of Theory | Calculated Activation Energy (kcal mol⁻¹) | Key Aspect Investigated | References |

| Cyclization of benzyloxy derivative (21) | LC-wPBE(DMSO)/6-31G(d) | 28.74 | Formation of tetrazolo azepane (22) | rsc.orgresearchgate.net |

| Cyclization of trimethoxy derivative (33) | LC-wPBE(DMSO)/6-31G(d) | 28.96 | Formation of tetrazolo azepane (34) | rsc.org |

| Cyclization of derivative (35) | LC-wPBE(DMSO)/6-31G(d) | 26.83 | Formation of tetrazolo azepane (36) | rsc.org |

Mechanistic Elucidation of Novel Azepane Formation Reactions (e.g., Ring Expansion, Cycloadditions)

Computational chemistry plays a pivotal role in elucidating the mechanisms of complex reactions that form the azepane ring.

Ring Expansion: A common strategy to synthesize azepanes is through the ring expansion of smaller rings, such as piperidines. The regiochemistry and stereochemistry of these expansion processes have been investigated using semiempirical molecular orbital calculations, which provide insight into why a particular isomer is formed. researchgate.netrsc.org

Cycloaddition Reactions:

[5 + 2] Annulation: A palladium-catalyzed decarboxylative [5 + 2] annulation between vinyl methylene (B1212753) cyclic carbonates and sulfamate-derived cyclic imines provides an efficient route to N-aryl azepanes. DFT calculations were essential to understand why this specific cycloaddition occurs, proceeding smoothly under mild conditions. rsc.org

[4 + 3] Annulation: A gold-catalyzed intermolecular [4 + 3] annulation of imines with propargyl esters has been developed for the synthesis of azepines. nih.gov A proposed stepwise mechanism involves the initial formation of a gold-carbenoid intermediate, followed by nucleophilic attack of the imine nitrogen and subsequent intramolecular cyclization. nih.gov

1,3-Intramolecular Dipolar Cycloaddition: The synthesis of novel tetrazolo azepanes from azido nitriles proceeds via this type of cycloaddition. rsc.org Quantum chemical topological studies of the electron density revealed a pseudo-concerted mechanism, where the formation of the C–N bond occurs early in the transition state, leading to the azepane ring before the final tetrazole ring is fully formed. rsc.orgresearchgate.net

In other cases, plausible mechanisms are proposed based on the isolation of key intermediates. For example, in a pseudo three-component synthesis of coumarin-annulated azepines, the detection of an intermediate imine provided strong evidence for a mechanism involving sequential condensation, cyclization, dehydration, and isomerization steps. rsc.org

In Silico Exploration of Azepane Chemical Space for Structural Diversity

The concept of "chemical space" refers to the vast ensemble of all possible molecules. In silico exploration of this space allows researchers to identify novel and synthetically accessible scaffolds for various applications, including drug discovery. unibe.chunibe.ch

Recent research has focused on exploring simple drug scaffolds by computationally enumerating possibilities from generated databases (GDBs). acs.orgnih.gov In one notable study, researchers started with the GDB-4c database of ring systems and enumerated over a thousand possible amines and diamines containing five-, six-, or seven-membered rings. acs.orgnih.gov This in silico screening identified hundreds of potential azepane-containing structures not listed in existing chemical databases like PubChem. acs.org

From this virtual list, several unprecedented cis- and trans-fused bicyclic azepanes were selected for synthesis. acs.orgnih.gov This exploration led to the successful synthesis and discovery of an N-benzylated bicyclic azepane that acts as a potent inhibitor of monoamine transporters, highlighting the power of using computational tools to navigate chemical space and uncover structurally diverse molecules with significant biological activity. acs.orgnih.govresearchgate.net This workflow, moving from a generated database to a synthesized compound with demonstrated neuropharmacology, exemplifies the potential of in silico exploration for finding novel molecular structures. acs.org

Studies on Regioselectivity and Stereoselectivity in Azepane Synthesis

Controlling regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial orientation of the resulting bonds and atoms) is a central challenge in organic synthesis. Computational studies are invaluable for understanding and predicting these outcomes in azepane synthesis.

For instance, the synthesis of azepane derivatives via piperidine (B6355638) ring expansion can be achieved with excellent stereoselectivity and regioselectivity. researchgate.netrsc.org The observed outcomes were investigated and rationalized using semiempirical molecular orbital calculations. researchgate.netrsc.org In the synthesis of substituted oxo-azepines, the hydroboration of a tetrahydroazepine starting material was found to proceed with complete diastereofacial selectivity and moderate regioselectivity. nih.gov Computational methods like DFT are frequently used to build models of the transition states that lead to different regio- or stereoisomers, allowing researchers to understand the energetic differences that govern the selectivity.

In the synthesis of heavily hydroxylated azepane iminosugars, a key osmium-catalyzed tethered aminohydroxylation reaction was used to form a crucial C-N bond with complete regio- and stereocontrol. acs.orgunifi.it The high degree of selectivity observed in such reactions is often a result of minimizing steric strain in the transition state, a factor that can be modeled and predicted computationally. unifi.it These predictive capabilities allow for the rational design of substrates and catalysts to favor the formation of a single, desired azepane isomer.

Advanced Synthetic Strategies and Green Chemistry Approaches for Azepanes

Principles of Green Chemistry in Azepane Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like azepanes to minimize environmental impact. nih.govresearchgate.net These principles focus on creating safer, more efficient, and less wasteful chemical processes. alfa-chemistry.com

Atom Economy and Waste Reduction in Azepane Formations

Atom economy, a core principle of green chemistry, aims to maximize the incorporation of all materials used in a reaction into the final product. wordpress.com Synthetic routes with high atom economy are inherently less wasteful. researchgate.net For instance, addition and cycloaddition reactions are highly atom-economical as they incorporate all atoms from the reactants into the product. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

The E-factor, or Environmental Factor, is another metric used to assess the environmental impact of a chemical process by measuring the total weight of waste produced per unit of product. A lower E-factor signifies a greener process. The synthesis of azepane derivatives through multi-step sequences can often lead to the generation of significant stoichiometric waste. conicet.gov.ar Therefore, developing synthetic strategies that minimize byproducts is crucial. researchgate.net One approach to improve atom economy and reduce waste in azepane synthesis is through catalytic processes where a small amount of a recyclable catalyst can facilitate the transformation of large quantities of starting materials. conicet.gov.ar

| Metric | Description | Goal in Green Azepane Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize by maximizing the incorporation of reactant atoms into the final azepane product. wordpress.com |

| E-Factor | Total weight of waste (kg) / Weight of product (kg) | Minimize by reducing byproducts, solvent waste, and reagent waste. |

| Reaction Mass Efficiency (RME) | Mass of the final product / Total mass of reactants | Maximize to ensure efficient conversion of reactants to the desired azepane. conicet.gov.ar |

Design of Eco-Friendly Solvents and Reagents for Azepane Synthesis

The choice of solvents and reagents significantly influences the environmental footprint of a synthetic process. garph.co.uk Traditional organic solvents are often volatile, toxic, and flammable, posing risks to human health and the environment. alfa-chemistry.comgarph.co.uk Green chemistry promotes the use of safer alternatives. alfa-chemistry.com

Eco-Friendly Solvents:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green solvent. garph.co.uk Catalyst-free synthesis of 2-benzazepine derivatives has been successfully achieved in an aqueous medium. researchgate.net

Polyethylene Glycol (PEG): This is a non-toxic and non-volatile solvent that can be recycled. acs.org

Ionic Liquids: These are non-volatile and can often be reused, reducing solvent waste. alfa-chemistry.com

Supercritical Fluids (e.g., CO2): These can be used as reaction media and are easily removed and recycled. acs.org

Solvent-Free Reactions: Conducting reactions without a solvent, often with the aid of microwave irradiation or mechanochemical mixing, is a highly effective green approach. acs.orgbrieflands.com

Eco-Friendly Reagents: The use of hazardous reagents is a major concern. garph.co.uk Green chemistry encourages the use of less toxic and more sustainable reagents. For example, using solid acid catalysts like silica-supported sulfuric acid can replace corrosive liquid acids, are easy to handle, and can often be recycled. conicet.gov.arbrieflands.com Natural catalysts, such as lemon juice, have also been explored for the synthesis of nitrogen-containing heterocycles, demonstrating a move towards biodegradable and non-toxic reagents. nih.gov

Development of Catalyst-Free Methodologies for Azepane Systems

Developing synthetic methods that proceed efficiently without the need for a catalyst is a significant goal in green chemistry as it eliminates concerns about catalyst toxicity, cost, and removal from the final product. acs.org Several catalyst-free approaches for the synthesis of azepine derivatives have been reported. For instance, the synthesis of 2-benzazepine derivatives has been achieved in water under catalyst-free conditions. researchgate.net This method offers advantages such as simple work-up procedures and the avoidance of expensive and often toxic organic solvents. researchgate.net Another example includes the catalyst-free, multi-component Hantzsch reaction for the synthesis of 1,4-dihydropyridines, which can be a precursor for more complex nitrogen heterocycles. acs.org These reactions often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of green solvents like water. researchgate.netmdpi.com

Continuous Flow Chemistry Applications in Azepane Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. acs.orgmdpi.com In a flow system, reagents are continuously pumped through a reactor where they mix and react. beilstein-journals.org This technology is particularly well-suited for photochemical reactions, as it allows for uniform irradiation of the reaction mixture, which can be difficult to achieve in a large-scale batch reactor. acs.orgbeilstein-journals.org

The application of flow chemistry has been demonstrated in the synthesis of various heterocyclic compounds. For example, a continuous flow protocol has been developed for the preparation of benzyne, a highly reactive intermediate that can be used in the synthesis of functionalized biaryl compounds, which are precursors to some azepine derivatives. rsc.org Flow technology has also been successfully used in the synthesis of functionalized azetidines, highlighting its potential for the synthesis of other strained nitrogen heterocycles like azepanes. researchgate.netuniba.it The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved selectivity and reduced byproduct formation. beilstein-journals.org This is particularly beneficial for reactions involving unstable intermediates or exothermic processes. Furthermore, the small reactor volumes in micro-flow systems enhance safety when working with hazardous reagents or reactions. researchgate.net

Photo-mediated Synthesis (Photochemical and Photoenzymatic Approaches) for Azepane Ring Formation

Photo-mediated synthesis, utilizing light to initiate chemical reactions, offers a mild and sustainable alternative to traditional thermal methods. researchgate.net These reactions can often be carried out at ambient temperature, reducing energy consumption and the formation of thermal decomposition byproducts.

Photochemical Approaches: Photochemical reactions have been successfully employed for the synthesis of azepine derivatives. A notable example is the photochemical rearrangement of N-vinylpyrrolidinones to yield azepin-4-ones, providing a two-step pathway to densely functionalized azepanes from readily available starting materials. organic-chemistry.org Another approach involves the dearomative photochemical rearrangement of aromatic N-ylides to produce functionalized azepines. researchgate.net The photolysis of aryl azides can generate nitrene intermediates, which can then undergo ring expansion to form azepine structures. beilstein-journals.org This method has been optimized using continuous flow reactors to minimize secondary photochemical reactions and improve yields. beilstein-journals.org

Photoenzymatic Approaches: A powerful strategy combines the selectivity of enzymes with the clean activation provided by light. A one-pot photoenzymatic synthesis of chiral N-Boc-4-amino/hydroxy-azepane has been reported with high conversions and excellent enantiomeric excess. researcher.lifeacs.orgnih.gov This transformation combines a photochemical oxyfunctionalization that favors distal C-H positions with a stereoselective enzymatic transamination or carbonyl reduction step. researcher.lifeacs.orgnih.gov This mild and operationally simple workflow allows for the asymmetric synthesis of valuable chiral azepane building blocks from simple starting materials. researcher.lifenih.govresearchgate.net

| Approach | Description | Example in Azepane Synthesis | Key Advantages |

| Photochemical | Uses light to induce chemical reactions, such as ring expansions and rearrangements. | Photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones. organic-chemistry.org | Mild reaction conditions, access to unique reactive intermediates. researchgate.net |

| Photoenzymatic | Combines photochemical activation with highly selective enzymatic transformations. | One-pot synthesis of chiral N-Boc-4-amino/hydroxy-azepane using photochemical oxyfunctionalization and enzymatic reduction/transamination. researcher.lifeacs.orgnih.gov | High stereoselectivity, operational simplicity, synthesis of chiral compounds. researcher.lifenih.gov |

Microwave-Assisted Synthesis Protocols for Azepanes

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgnih.gov Microwave irradiation directly heats the reaction mixture, resulting in rapid and uniform heating that can enhance reaction rates and minimize the formation of side products. mdpi.com